molecular formula C20H19FN4O2 B11660500 3-(2-ethoxyphenyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-ethoxyphenyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660500
M. Wt: 366.4 g/mol
InChI Key: LSGVWKMQBZSTCE-LPYMAVHISA-N
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Description

3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The ethoxyphenyl and fluorophenyl groups are then introduced through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with increased hydrogen content.

Scientific Research Applications

3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl rings. These compounds may have similar structural features but differ in their chemical and biological properties.

Uniqueness

The uniqueness of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-3-27-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13(2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

LSGVWKMQBZSTCE-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F

Origin of Product

United States

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